molecular formula C13H9BrN2O B3270949 3-(6-Bromobenzo[d]oxazol-2-yl)aniline CAS No. 537025-56-2

3-(6-Bromobenzo[d]oxazol-2-yl)aniline

Cat. No. B3270949
M. Wt: 289.13 g/mol
InChI Key: HNPAYXDHEPQFSV-UHFFFAOYSA-N
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Patent
US07622479B2

Procedure details

To a mixture of 6-bromo-2-(3-nitrophenyl)benzoxazole (Compound of Example 266) (5.96 g), nickel bromide(II) (204 mg), methanol (100 ml), tetrahydrofuran (100 ml) was added sodium borohydride (2.12 g) little by little at 0° C. The mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hour. The reaction mixture was poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4 and treated with activated carbon. The solvent was distilled off under reduced pressure, and resulting crystals were collected by filtration to obtain 3-(6-bromobenzoxazol-2-yl)aniline (4.46 g, 83%).
Name
6-bromo-2-(3-nitrophenyl)benzoxazole
Quantity
5.96 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nickel bromide(II)
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=3)[O:8][C:4]=2[CH:3]=1.CO.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[N:6]=[C:7]([C:9]3[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=3)[NH2:15])[O:8][C:4]=2[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
6-bromo-2-(3-nitrophenyl)benzoxazole
Quantity
5.96 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(O2)C2=CC(=CC=C2)[N+](=O)[O-])C=C1
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nickel bromide(II)
Quantity
204 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(O2)C=2C=C(N)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.